molecular formula C22H15Cl2N3O3S B4906533 N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide

Cat. No.: B4906533
M. Wt: 472.3 g/mol
InChI Key: UQMZZBSWOHVQIK-UHFFFAOYSA-N
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Description

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives This compound is characterized by its unique structure, which includes a benzoxazole ring, chlorophenyl group, and methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzoxazole with appropriate benzoyl isothiocyanate derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl]-4-chlorobenzamide
  • N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl]-2-phenoxyacetamide
  • 5-Amino-2-(1,3-benzoxazol-2-yl)phenol

Uniqueness

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl]-3-chloro-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15Cl2N3O3S/c1-29-18-9-7-12(10-15(18)24)20(28)27-22(31)26-17-11-13(6-8-14(17)23)21-25-16-4-2-3-5-19(16)30-21/h2-11H,1H3,(H2,26,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMZZBSWOHVQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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